Validone 7-phosphate(2-)

Description

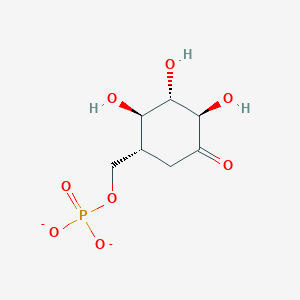

Structure

3D Structure

Properties

Molecular Formula |

C7H11O8P-2 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl phosphate |

InChI |

InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t3-,5-,6+,7+/m1/s1 |

InChI Key |

TWEGOAYSXFKLRS-UMWONPOSSA-L |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-] |

Canonical SMILES |

C1C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-] |

Origin of Product |

United States |

Biosynthetic Pathways Involving Validone 7 Phosphate 2

Validamycin A Biosynthesis Pathway

The production of validamycin A, a potent antifungal agent used in agriculture, involves a complex series of enzymatic reactions within Streptomyces hygroscopicus. nih.gov The pathway commences with a precursor from the pentose (B10789219) phosphate (B84403) pathway and proceeds through several cyclitol intermediates.

Positional Role of Validone (B1261251) 7-Phosphate in Validamycin A Production

Validone 7-phosphate serves as the direct precursor to validamine (B1683471) 7-phosphate, a core component of the validoxylamine A moiety, which in turn is a key intermediate in the formation of validamycin A. plos.orgdokumen.pub Its formation is a critical step that precedes the introduction of the amino group into the cyclitol ring. The phosphorylation of the cyclitol intermediate ensures that it remains within the biosynthetic pathway and is correctly oriented for subsequent enzymatic modifications.

Precursor Incorporation from the Pentose Phosphate Pathway

The biosynthesis of the C7-cyclitol core of validamycin A is initiated with a seven-carbon sugar phosphate derived from the pentose phosphate pathway. nih.govnih.gov

The primary precursor for the validamycin A backbone is D-sedoheptulose 7-phosphate. nih.govasm.org This intermediate from the pentose phosphate pathway undergoes a series of transformations to form the characteristic C7-cyclitol ring structure of validamycin A. nih.gov The enzyme ValA has been identified as being responsible for the initial cyclization of D-sedoheptulose 7-phosphate. asm.org

The biosynthesis is initiated by the cyclization of D-sedoheptulose 7-phosphate, a reaction catalyzed by a dehydroquinate synthase-like enzyme, ValA. asm.org This enzymatic step forms the initial cyclitol, 2-epi-5-epi-valiolone (B1265091). nih.govnih.gov Subsequent enzymatic reactions, including epimerization and dehydration, lead to the formation of other key intermediates such as 5-epi-valiolone (B1265255) and valienone (B1250258). nih.govnih.gov

| Precursor | Enzyme | Product |

| D-Sedoheptulose 7-phosphate | ValA (a 2-epi-5-epi-valiolone synthase) | 2-epi-5-epi-valiolone |

| 2-epi-5-epi-valiolone | Epimerase | 5-epi-valiolone |

| 5-epi-valiolone | Dehydratase | Valienone |

Enzymatic Transformations Following Phosphorylation

Following the initial cyclization and modifications, the pathway involves crucial phosphorylation and amination steps.

The intermediate valienone is phosphorylated by the kinase ValC to yield valienone 7-phosphate. scispace.comnih.gov This phosphorylated intermediate is then reduced to form validone 7-phosphate. scispace.comnih.gov The final step in this sequence is the transamination of the keto group of validone 7-phosphate. This reaction is catalyzed by the aminotransferase ValM, which utilizes an amino donor to produce validamine 7-phosphate, a critical building block for the final validamycin A structure. nih.govscispace.com

| Substrate | Enzyme | Product |

| Valienone | ValC (Kinase) | Valienone 7-phosphate |

| Valienone 7-phosphate | Reductase | Validone 7-phosphate |

| Validone 7-phosphate | ValM (Aminotransferase) | Validamine 7-phosphate |

Intermediacy in Validoxylamine A Formation

Validoxylamine A constitutes the core structure of validamycin A and is formed through a pathway where phosphorylated intermediates are essential. nih.govnih.gov The biosynthesis of validoxylamine A 7'-phosphate, the immediate precursor to validoxylamine A, relies on the generation of two key cyclitol substrates: validamine 7-phosphate and an activated valienol derivative. plos.orgnih.gov

The formation of validamine 7-phosphate involves the enzyme ValC, a C7-cyclitol kinase from the validamycin biosynthetic gene cluster. nih.gov Unlike its homolog in the acarbose (B1664774) pathway (AcbM), ValC does not phosphorylate early cyclitol intermediates like 2-epi-5-epi-valiolone. nih.gov Instead, it exhibits specificity for later-stage cyclitols, including validone and valienone, converting them into their 7-phosphate derivatives. nih.gov Specifically, ValC catalyzes the ATP-dependent phosphorylation of validone to produce validone 7-phosphate. nih.gov

Following its formation, validone 7-phosphate undergoes a transamination reaction, catalyzed by a putative aminotransferase (such as ValM or VldF), to yield validamine 7-phosphate. dokumen.pubtandfonline.com This aminocyclitol phosphate is then condensed with a donor substrate, GDP-valienol, in a remarkable C-N bond-forming reaction. nih.govtandfonline.com This key step is catalyzed by VldE (also known as ValL), a specialized enzyme termed a 'pseudoglycosyltransferase', to produce validoxylamine A 7'-phosphate. nih.govnih.govuniprot.org Finally, the dephosphorylation of validoxylamine A 7'-phosphate by a phosphatase (VldH) yields validoxylamine A. plos.org

| Enzyme | Gene | Function | Substrate(s) | Product | Reference(s) |

|---|---|---|---|---|---|

| C7-Cyclitol Kinase | valC | Phosphorylates validone | Validone, ATP | Validone 7-phosphate | nih.gov |

| Aminotransferase | valM / vldF | Transamination of the keto group | Validone 7-phosphate | Validamine 7-phosphate | dokumen.pubtandfonline.com |

| Validamine 7-phosphate valienyltransferase (Pseudoglycosyltransferase) | vldE / valL | Catalyzes C-N bond formation | Validamine 7-phosphate, GDP-valienol | Validoxylamine A 7'-phosphate | nih.govplos.orgnih.govuniprot.org |

| Phosphatase | vldH | Dephosphorylates the product | Validoxylamine A 7'-phosphate | Validoxylamine A | plos.org |

Interconnections with Acarbose Biosynthesis

The biosynthesis of validamycin A is closely related to that of acarbose, an α-glucosidase inhibitor used to treat type 2 diabetes. tandfonline.comnih.govnih.gov Both pathways construct a C7N-aminocyclitol core and share the same initial precursor, D-sedoheptulose 7-phosphate. nih.govcore.ac.uknih.gov However, despite this common origin, the pathways diverge significantly in their strategies for modifying the cyclitol ring, particularly concerning the timing of phosphorylation and epimerization steps. nih.govnih.gov This divergence leads to different sets of phosphorylated intermediates, including validone 7-phosphate in the validamycin pathway and its isomers in the acarbose pathway.

Comparative Analysis of Shared Cyclitol Phosphate Scaffolds

The biosynthesis of the C7-cyclitol moiety in both acarbose and validamycin begins with the cyclization of sedoheptulose (B1238255) 7-phosphate to form 2-epi-5-epi-valiolone, a reaction catalyzed by the homologous enzymes AcbC in the acarbose pathway and ValA in the validamycin pathway. nih.govnih.govcore.ac.uk From this point, the metabolic routes diverge.

In the acarbose pathway , 2-epi-5-epi-valiolone is immediately phosphorylated by the kinase AcbM to generate 2-epi-5-epi-valiolone 7-phosphate. nih.govebi.ac.ukmdpi-res.com Subsequent enzymatic modifications, including epimerization, occur on this phosphorylated scaffold. nih.govebi.ac.uk

In the validamycin pathway , the initial product, 2-epi-5-epi-valiolone, is not immediately phosphorylated. Instead, it undergoes a series of modifications in its unphosphorylated state, including epimerization by the enzyme ValD to 5-epi-valiolone, followed by dehydration to yield valienone. nih.govnih.govnih.gov The phosphorylation event, catalyzed by the kinase ValC, occurs at a later stage on these modified cyclitols (valienone and validone) to produce valienone 7-phosphate and validone 7-phosphate, respectively. nih.gov

This fundamental difference in the timing of the phosphorylation step is a key distinction between the two biosynthetic pathways.

| Step | Acarbose Pathway | Validamycin Pathway | Reference(s) |

|---|---|---|---|

| Initial Cyclization | Sedoheptulose 7-P → 2-epi-5-epi-valiolone (by AcbC) | Sedoheptulose 7-P → 2-epi-5-epi-valiolone (by ValA) | nih.govcore.ac.uk |

| First Modification | Phosphorylation by AcbM | Epimerization by ValD | ebi.ac.uknih.gov |

| Resulting Intermediate | 2-epi-5-epi-valiolone 7-phosphate | 5-epi-valiolone (unphosphorylated) | ebi.ac.uknih.gov |

| Key Kinase | AcbM (phosphorylates 2-epi-5-epi-valiolone) | ValC (phosphorylates valienone and validone) | nih.govmdpi-res.com |

Biosynthesis of Related Isomers: 2-epi-5-epi-Valiolone 7-Phosphate(2-)

The compound 2-epi-5-epi-valiolone 7-phosphate(2-) is a central intermediate in the acarbose biosynthetic pathway but not in the validamycin pathway. nih.govebi.ac.uk Its formation is a two-step process that begins after the initial cyclization.

First, the cyclase AcbC, a dehydroquinate synthase-like protein, converts the primary metabolite sedoheptulose 7-phosphate into the C7-cyclitol 2-epi-5-epi-valiolone. nih.govebi.ac.ukexpasy.org Immediately following this, the kinase AcbM catalyzes the specific, ATP-dependent phosphorylation of 2-epi-5-epi-valiolone at the C-7 position to yield 2-epi-5-epi-valiolone 7-phosphate. ebi.ac.ukmdpi-res.com This phosphorylation is the first committed step after cyclization in acarbose biosynthesis, ensuring that all subsequent intermediates are phosphorylated. ebi.ac.uk The kinase from the validamycin pathway, ValC, is unable to perform this reaction, highlighting the substrate specificity that dictates the divergent metabolic fates of the initial cyclitol. nih.gov

Epimerization to 5-epi-Valiolone 7-Phosphate(2-)

Epimerization is a critical step in establishing the correct stereochemistry of the cyclitol core in both pathways, yet the strategy employed is different.

In the biosynthesis of acarbose, the epimerization occurs on a phosphorylated substrate. The enzyme AcbO, a 2-epi-5-epi-valiolone 7-phosphate 2-epimerase, acts on 2-epi-5-epi-valiolone 7-phosphate to catalyze its conversion to 5-epi-valiolone 7-phosphate. nih.govebi.ac.ukuniprot.org

Conversely, the validamycin pathway performs this epimerization on an unphosphorylated intermediate. nih.gov The enzyme ValD, a large protein from the Vicinal Oxygen Chelate (VOC) superfamily, directly converts 2-epi-5-epi-valiolone into 5-epi-valiolone. nih.gov This product, 5-epi-valiolone, is then further processed (e.g., dehydrated to valienone) before the phosphorylation step catalyzed by ValC occurs. nih.govnih.gov This demonstrates an alternative and distinct evolutionary solution to achieve the same stereochemical outcome at the C-2 position.

| Feature | Acarbose Pathway | Validamycin Pathway | Reference(s) |

|---|---|---|---|

| Enzyme | AcbO | ValD | nih.govuniprot.org |

| Enzyme Type | 2-epimerase | Vicinal Oxygen Chelate (VOC) superfamily | nih.govuniprot.org |

| Substrate | 2-epi-5-epi-valiolone 7-phosphate (phosphorylated) | 2-epi-5-epi-valiolone (unphosphorylated) | ebi.ac.uknih.gov |

| Product | 5-epi-valiolone 7-phosphate | 5-epi-valiolone | ebi.ac.uknih.gov |

Enzymatic Mechanisms and Structural Biology of Validone 7 Phosphate 2 Formation and Utilization

C7-Cyclitol 7-Kinase (EC 2.7.1.214)

C7-Cyclitol 7-Kinase, classified under EC 2.7.1.214, is an ATP:C7-cyclitol 7-phosphotransferase. qmul.ac.uk This enzyme is integral to the biosynthetic pathway of validamycin A, an aminocyclitol antibiotic produced by Streptomyces hygroscopicus. nih.govcreative-enzymes.com The genes encoding this enzyme are often denoted as valC or vldC. qmul.ac.uk

Catalytic Function in Validone (B1261251) Phosphorylation

The primary function of C7-Cyclitol 7-Kinase is to catalyze the transfer of a phosphate (B84403) group from an ATP molecule to a C7-cyclitol substrate. mdpi.com Specifically, it facilitates the phosphorylation of validone at the 7-position to produce validone 7-phosphate and ADP. expasy.orgqmul.ac.uk Research has shown that the enzyme can also phosphorylate a related compound, valienone (B1250258), with nearly identical catalytic efficiency. nih.gov This dual specificity has led to two proposed scenarios in the validamycin A pathway: either a portion of valienone is first converted to validone which is then phosphorylated, or valienone is phosphorylated first and subsequently reduced to validone 7-phosphate by another enzyme. nih.gov

The reaction catalyzed for validone is as follows: Validone + ATP → Validone 7-phosphate + ADP expasy.orgqmul.ac.uk

Substrate Recognition and Specificity

C7-Cyclitol 7-Kinase exhibits a notable degree of substrate specificity. In vitro characterization of the ValC enzyme from S. hygroscopicus var. jinggangensis demonstrated that it effectively phosphorylates validone and valienone. nih.gov However, it does not act on other similar cyclitols such as 2-epi-5-epi-valiolone (B1265091) or 5-epi-valiolone (B1265255). nih.gov This is a key distinction from the related enzyme AcbM found in the acarbose (B1664774) biosynthetic pathway, which specifically recognizes 2-epi-5-epi-valiolone. nih.gov Furthermore, despite some homology to glucokinases, ValC does not utilize substrates like D-glucose, D-fructose, or D-mannose. nih.gov This specificity ensures the correct C7-cyclitol intermediates are channeled into the validamycin A biosynthetic pathway. nih.gov

| Substrate | Phosphorylation by ValC |

|---|---|

| Validone | Yes |

| Valienone | Yes |

| 2-epi-5-epi-valiolone | No |

| 5-epi-valiolone | No |

| D-glucose | No |

ATP-Dependent Phosphotransfer Mechanism

The phosphorylation of validone by C7-Cyclitol 7-Kinase is an ATP-dependent process, a common characteristic of protein kinases. assaygenie.com These enzymes utilize ATP as the phosphate donor to modify their substrates. assaygenie.com The catalytic domain of the kinase binds both the C7-cyclitol substrate (validone) and the ATP molecule in a specific orientation within its active site. cusabio.com The transfer of the terminal (gamma) phosphate group from ATP to the hydroxyl group at the 7-position of validone is facilitated by this precise positioning. assaygenie.com This reaction is also dependent on the presence of a divalent cation, typically Mg2+, which coordinates with the ATP molecule to facilitate the phosphotransfer. nih.gov

Structural Characterization of the Enzyme (e.g., ValC/VldC)

The enzymes ValC and VldC, which are almost identical with 98% sequence identity, are members of the ROK (Repressor, ORF, Kinase) family. nih.gov Structural analysis indicates that like other protein kinases, they are likely composed of two main lobes (an N-terminal and a C-terminal lobe) connected by a flexible hinge region. cusabio.comnih.gov This bi-lobate structure is fundamental to its catalytic function. nih.gov

The active site of C7-Cyclitol 7-Kinase is located in the cleft between the two lobes of the enzyme. cusabio.comnih.gov This pocket is where both the validone substrate and the ATP cofactor bind. youtube.com Sequence alignments have identified conserved motifs crucial for its function. ValC/VldC contains an altered version of the conserved CXCGX(2)GCXE motif found in some bacterial glucokinases, where the final CXE is replaced by HLG. nih.gov It also possesses a conserved ATP-binding motif, D[ILV]G[GA][T]. nih.gov The binding of ATP is stabilized by interactions with specific amino acid residues and a magnesium ion, which is essential for catalysis. nih.gov The architecture of the active site determines the enzyme's high substrate specificity, allowing it to distinguish validone from other similar cyclitols. nih.govyoutube.com

Enzyme catalysis is a dynamic process that often involves significant conformational changes. numberanalytics.comnih.gov For kinases like ValC, the binding of substrates is thought to induce a change in the enzyme's three-dimensional structure. numberanalytics.comnih.gov This "induced fit" mechanism brings the catalytic residues into the correct orientation for the phosphotransfer reaction. youtube.com It is proposed that the two lobes of the kinase move closer together upon substrate binding, creating a more compact, catalytically active conformation. nih.gov This movement properly positions the ATP molecule relative to the validone substrate, facilitating the efficient transfer of the phosphate group. biorxiv.org After the reaction is complete and the products, validone 7-phosphate and ADP, are formed, the enzyme undergoes another conformational change to release them and return to its initial state, ready for the next catalytic cycle. nih.govbiorxiv.org

Aminotransferase Enzymes in Validamine (B1683471) 7-Phosphate Production

The introduction of a nitrogen atom into the cyclitol ring is a critical step in the biosynthesis of compounds like validamycin. This transformation is accomplished by aminotransferase enzymes, which catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor. In the context of validamycin biosynthesis, this reaction converts a phosphorylated keto-cyclitol into an amino-cyclitol phosphate, a key building block for the final natural product.

Role of ValM/VldF in C-N Bond Formation at C7

In the proposed biosynthetic pathway of validamycin A, the formation of validamine 7-phosphate is thought to be catalyzed by an aminotransferase. dokumen.pub Specifically, the enzyme designated as ValM (or VldF in a related gene cluster) is implicated in this crucial C-N bond-forming step. dokumen.pub The proposed reaction involves the transamination of the keto group of validone 7-phosphate to yield validamine 7-phosphate. dokumen.pub While the vldADEFG gene cluster has been shown to be sufficient for validamycin production in a heterologous host, the precise mechanistic details of the ValM/VldF-catalyzed reaction remain an area for further detailed biochemical investigation. nih.gov The general strategy in aminocyclitol biosynthesis involves the oxidation of a hydroxyl group to a ketone, followed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transamination to introduce the amino group.

Mechanistic Insight into Transamination at Phosphorylated Cyclitols

The transamination of phosphorylated cyclitols is a classic example of a PLP-dependent enzymatic reaction. wikipedia.org These enzymes, often belonging to the secondary metabolite aminotransferase (SMAT) subfamily, utilize PLP as a cofactor to facilitate the transfer of an amino group. wikipedia.orgnih.gov

The general mechanism proceeds in two main stages, often described as a Ping-Pong Bi-Bi mechanism: wikipedia.org

First Half-Reaction: The amino group from a donor substrate (commonly an amino acid like glutamate (B1630785) or alanine) is transferred to the enzyme-bound PLP. This converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP), and releases the corresponding α-keto acid of the amino donor. wikipedia.org

Second Half-Reaction: The phosphorylated cyclitol ketone (the acceptor substrate) enters the active site. The amino group from the PMP is then transferred to the ketone, forming the new amino-cyclitol phosphate product and regenerating the PLP-enzyme complex for the next catalytic cycle. wikipedia.org

The phosphorylation of the cyclitol substrate, which occurs prior to transamination, is a common theme in the biosynthesis of aminocyclitols like acarbose and is presumed to be similar in the validamycin pathway. nih.gov This phosphorylation may serve to activate the molecule or enhance its binding and recognition within the enzyme's active site. The crystal structure of related aminotransferases, such as BtrR from the butirosin (B1197908) pathway, reveals a structural fold similar to aspartate aminotransferases, providing a model for how these enzymes accommodate their cyclitol substrates. nih.gov

Epimerase-Catalyzed Stereoisomerization of Cyclitol Phosphates

Stereochemistry is a defining feature of cyclitols, and the precise arrangement of hydroxyl groups is critical for their biological activity. Epimerases play a vital role in modifying this stereochemistry by catalyzing the inversion of configuration at a specific chiral carbon atom.

Activity of 2-epi-5-epi-Valiolone-7-Phosphate 2-Epimerase (AcbO)

In the biosynthesis of the antidiabetic drug acarbose, the enzyme 2-epi-5-epi-valiolone-7-phosphate 2-epimerase, known as AcbO, is a key player. uniprot.orgnih.gov This enzyme is involved in the pathway that ultimately leads to the valienamine (B15573) moiety, a structure also related to the intermediates of validamycin biosynthesis. ebi.ac.uk

The AcbO enzyme catalyzes the epimerization at the C-2 position of its substrate, 2-epi-5-epi-valiolone 7-phosphate, to produce 5-epi-valiolone-7-phosphate. uniprot.orgebi.ac.uknih.gov This transformation is a critical step in establishing the correct stereochemistry for the subsequent biosynthetic reactions. nih.gov The chemical structure of the product, 5-epi-valiolone-7-phosphate, has been definitively confirmed through nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.uk The reaction is specific to the phosphorylated intermediate; the initial cyclization product, 2-epi-5-epi-valiolone, must first be phosphorylated at the C-7 position by the kinase AcbM before the AcbO epimerase can act upon it. ebi.ac.uknih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | 2-epi-5-epi-valiolone-7-phosphate 2-epimerase | uniprot.org |

| Gene Name | acbO | uniprot.org |

| Organism | Actinoplanes sp. (strain ATCC 31044 / SE50/110) | uniprot.org |

| EC Number | 5.1.3.35 | uniprot.org |

| Catalytic Function | 2-epi-5-epi-valiolone 7-phosphate = 5-epi-valiolone 7-phosphate | uniprot.org |

| Biological Process | Involved in the biosynthesis of the alpha-glucosidase inhibitor acarbose. | uniprot.org |

| Putative Active Site Residues | Position 143 (Proton donor/acceptor), Position 236 (Proton donor/acceptor) | uniprot.org |

Stereochemical Control and Regioselectivity in Cyclitol Epimerization

The ability of enzymes like AcbO to selectively invert a single stereocenter on a multi-chiral molecule like a cyclitol phosphate is a hallmark of enzymatic catalysis. This precise stereochemical control is achieved through the specific architecture of the enzyme's active site. The mechanism is believed to involve a deprotonation-reprotonation sequence at the target carbon.

For AcbO, two active site residues are proposed to act as the catalytic acid and base (proton donor/acceptor). uniprot.org The substrate, 2-epi-5-epi-valiolone 7-phosphate, binds to the active site in a highly specific orientation. One catalytic residue, acting as a base, abstracts a proton from the C-2 carbon, leading to the formation of a planar enolate intermediate. The second catalytic residue, positioned on the opposite face of this intermediate, then acts as an acid to donate a proton back to the C-2 carbon, resulting in the inversion of stereochemistry. This precise positioning ensures both regioselectivity (epimerization only at C-2) and stereochemical control. The elegance of this enzymatic strategy contrasts with the significant challenges of achieving such specific transformations through chemical synthesis. nih.gov Interestingly, no AcbO homolog has been identified in the validamycin biosynthetic gene cluster, suggesting that an alternative, non-homologous epimerase, such as the proposed ValD, performs this function in that pathway. nih.gov

Validoxylamine A 7'-Phosphate Synthase (ValL)

The culmination of the early stages of validamycin biosynthesis is the coupling of two distinct C7-cyclitol units. This crucial step is catalyzed by validoxylamine A 7'-phosphate synthase, an enzyme encoded by the valL gene in Streptomyces hygroscopicus. dokumen.pubnih.gov This enzyme performs a rare non-glycosidic C-N bond formation, linking the two cyclitol precursors. dokumen.pub

ValL catalyzes the condensation between GDP-valienol and validamine 7-phosphate to yield validoxylamine A 7'-phosphate. nih.gov Gene inactivation experiments have confirmed that ValL is essential for the production of both validoxylamine A and the final product, validamycin A. dokumen.pubnih.gov

Enzymatic Role in the Condensation of Cyclitol Phosphate Units

VldE is a dedicated pseudoglycosyltransferase (PsGT) that catalyzes the condensation of two cyclitol phosphate units: the activated pseudosugar donor, GDP-valienol, and the acceptor, validamine 7-phosphate. nih.govnih.govplos.orgnih.gov This reaction results in the formation of validoxylamine A 7'-phosphate, which contains an α,α-N-pseudoglycosidic linkage. nih.govnih.gov The formation of this C-N bond between the two pseudo-sugar units is an unprecedented catalytic function for an enzyme that shares homology with glycosyltransferases, which typically form C-O or C-S glycosidic bonds. nih.govebi.ac.uk

The enzyme exhibits strict substrate specificity. Research has shown that VldE has no trehalose (B1683222) 6-phosphate synthase activity. plos.orgnih.gov Attempts to replace either GDP-valienol or validamine 7-phosphate with their glucose analogues result in the abolishment of the reaction, highlighting the enzyme's specific recognition of its pseudosugar substrates. plos.orgnih.gov This specificity ensures the precise construction of the validoxylamine A core, which is subsequently dephosphorylated by a phosphatase, VldH, to yield validoxylamine A. nih.govebi.ac.ukplos.org This two-step process is analogous to the biosynthesis of trehalose, which involves trehalose 6-phosphate synthase and trehalose 6-phosphate phosphatase. nih.govplos.org

| Enzyme | Substrate 1 (Donor) | Substrate 2 (Acceptor) | Product | Bond Formed |

|---|---|---|---|---|

| VldE / ValL | GDP-valienol | Validamine 7-phosphate | Validoxylamine A 7'-phosphate | α,α-N-pseudoglycosidic (C-N) |

Structural Homology to Trehalose 6-Phosphate Synthase Family

A key distinction lies in the binding pocket for the nucleotide base. In VldE, which preferentially binds GDP-valienol, the guanine (B1146940) base is recognized by specific amino acid residues. In contrast, the active site of E. coli OtsA is adapted to bind UDP-glucose. nih.govplos.org Structural comparisons with OtsA from Streptomyces venezuelae, which unusually prefers GDP-glucose, show that the residues for binding the guanine base are functionally conserved with VldE, providing a rationale for the purine (B94841) base specificity. rcsb.org

| Enzyme | Organism | Donor Substrate | Key Binding Residues (Guanine/Uracil) |

|---|---|---|---|

| VldE | S. hygroscopicus | GDP-valienol | Asn, Thr, Val |

| OtsA | S. venezuelae | GDP-glucose | Asp, Ser, Phe |

| OtsA | E. coli | UDP-glucose | His, Leu, Asp |

Proposed Reaction Mechanism: Insights into C-N Bond Formation

The catalytic mechanism for the C-N bond formation by VldE is of significant interest as it deviates from typical glycosyltransferase reactions. Retaining glycosyltransferases like OtsA are thought to proceed via a mechanism that results in the retention of the stereochemical configuration at the anomeric carbon. semanticscholar.org For OtsA, this involves an SNi-like (internal return) mechanism with an oxocarbenium ion-like transition state. nih.gov However, such an oxocarbenium ion cannot be formed from the pseudosugar donor GDP-valienol in the VldE-catalyzed reaction because it lacks the ring oxygen adjacent to the reactive carbon. nih.govnih.govnih.gov

Despite the inability to form a classic oxocarbenium ion, an SNi-like mechanism is the prevailing hypothesis for VldE catalysis. nih.govnih.gov It is proposed that the olefinic moiety (the double bond) within the cyclitol ring of GDP-valienol plays a critical role in facilitating the coupling reaction. nih.govnih.govplos.org

According to this hypothesis, upon the departure of the GDP leaving group, the developing positive charge at the allylic carbon is stabilized by resonance within the unsaturated ring. plos.orgresearchgate.net This creates a transition state that is functionally analogous to the oxonium ion-like state in the OtsA reaction. plos.orgresearchgate.net This transition state involves the simultaneous coordination of the allylic carbon of the donor (GDP-valienol), the nucleophilic amine of the acceptor (validamine 7-phosphate), and the leaving oxygen of the GDP group. plos.orgresearchgate.net This "front-face" nucleophilic attack by the amine on the same side as the departing leaving group results in the net retention of stereoconfiguration at the reaction center, consistent with experimental observations. nih.govebi.ac.uk

This proposed SNi-like mechanism is strongly supported by kinetic isotope effect (KIE) experiments. nih.govnih.gov The results from these studies are consistent with a highly dissociative transition state, which is a hallmark of the SNi-like pathway, providing compelling evidence for this unique C-N bond-forming strategy. nih.gov

Genetic and Molecular Basis of Validone 7 Phosphate 2 Biosynthesis

Organization of Biosynthetic Gene Clusters

The genes responsible for the synthesis of validamycin, and by extension the precursor validone (B1261251) 7-phosphate(2-), are organized into compact clusters. These clusters house the genetic blueprints for the required enzymes, regulatory proteins, and transport systems.

The validamycin biosynthetic gene cluster, designated the val cluster, was identified in Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.gov The initial identification was achieved using a heterologous probe, acbC, from the acarbose (B1664774) biosynthetic gene cluster of Actinoplanes sp., which highlights the shared ancestry of these pathways. nih.govasm.org Deletion of a 30-kb DNA fragment from this cluster was shown to abolish validamycin production, confirming its direct role in the biosynthesis. nih.govasm.org Further sequencing of a larger, 45-kb region revealed a more complete picture of the cluster, which contains structural and regulatory genes, as well as genes related to transport and resistance. nih.govnih.gov In this 45-kb region, 27 open reading frames (ORFs) were identified, with the biosynthetic genes (valA through valQ) located centrally. nih.gov These genes are organized into subclusters, with valA–valJ and valK–valN appearing to be transcribed in opposite directions. nih.gov

A similar but distinct gene cluster, vld, has been identified in another validamycin-producing strain, S. hygroscopicus var. limoneus. dokumen.pub While the gene clusters in both the 5008 and KCCM 11405 strains are highly similar, there are notable differences in gene arrangement, such as the inverted locations of three nearly identical genes. This suggests a degree of evolutionary divergence between the strains.

Actinoplanes sp. SE50/110 produces acarbose, an α-glucosidase inhibitor whose biosynthesis shares the initial C7-cyclitol pathway with validamycin. tandfonline.com The corresponding acb gene cluster was found to contain 25 open reading frames (ORFs). tandfonline.com Another analysis reports the cluster is 32.2 kb long and contains 22 genes. acs.org The acb cluster encodes enzymes for the synthesis of the cyclitol moiety, the dTDP-4-amino-4,6-dideoxyglucose moiety, glycosyltransferases, transporters, and modifying enzymes. tandfonline.com A key difference from the val cluster in Streptomyces is that the acb gene cluster in Actinoplanes sp. SE50/110 lacks any genes that code for transcription factors. nih.govmdpi.com This absence of pathway-specific regulators within the cluster implies a more complex, global regulatory network. mdpi.com

Identification and Functional Annotation of Genes Encoding Enzymes

The functions of several key enzymes in the validone 7-phosphate(2-) pathway have been determined through gene inactivation, heterologous expression, and in vitro biochemical assays. These studies have clarified the specific roles of individual val gene products.

The enzyme ValA, a homolog of AcbC, is a cyclase that catalyzes the conversion of D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone (B1265091), the first committed step in the cyclitol pathway. nih.govasm.org The gene valC encodes a C7-cyclitol kinase that phosphorylates key intermediates. nih.gov In vitro characterization revealed that ValC phosphorylates valienone (B1250258) and validone to their 7-phosphate derivatives, a critical activation step in the pathway. nih.govebi.ac.uk Another crucial enzyme is ValL, which functions as a validoxylamine A 7'-phosphate synthase, responsible for creating the C-N bond that links the two C7-cyclitol units in the validoxylamine A core structure. nih.gov

Below is a table summarizing the identified genes and their corresponding enzyme functions in the validamycin biosynthetic pathway.

| Gene | Encoded Enzyme/Protein | Function | Source(s) |

| valA | 2-epi-5-epi-valiolone synthase | Catalyzes the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. | nih.govasm.orgnih.gov |

| valB | Putative adenyltransferase | Potentially involved in the activation of glucose 1-phosphate or a cyclitol intermediate. | nih.govasm.org |

| valC | C7-Cyclitol kinase | Phosphorylates valienone and validone to their respective 7-phosphate derivatives. | nih.govnih.govebi.ac.uk |

| valG | Glycosyltransferase | Catalyzes the final glycosylation step, attaching glucose to validoxylamine A to form validamycin A. | nih.govnih.gov |

| valL | Validoxylamine A 7'-phosphate synthase | Catalyzes the condensation of two cyclitol units to form the C-N linked core of validoxylamine A 7'-phosphate. | nih.gov |

| valM | Aminotransferase | Proposed to catalyze the transamination of the keto group of validone 7-phosphate to form validamine (B1683471) 7-phosphate. | dokumen.pub |

| valP, valQ | Two-component regulatory proteins | Putative regulatory genes located at the border of the biosynthetic cluster. | nih.gov |

Transcriptional Regulation and Expression Profiles of Pathway Genes

The expression of validamycin biosynthetic genes is tightly controlled. In S. hygroscopicus 5008, validamycin production is notably thermo-regulated; a higher yield is achieved at 37°C compared to the optimal growth temperature of 30°C. nih.gov Transcriptomic analysis revealed that the expression of val genes, along with those for three other secondary metabolites, is significantly increased at 37°C. nih.gov This thermo-regulation involves a SARP-family regulatory gene whose transcription is enhanced at the higher temperature. nih.gov Further investigation identified specific thermoregulatory proteins (SHJG_5852, SHJG_8253, and SHJG_6392) that bind to the promoter region of valA to either activate or repress its transcription based on temperature. researchgate.net

In addition to temperature, nitrogen metabolism plays a key regulatory role. The global nitrogen regulator GlnR has been shown to directly bind to the intergenic promoter region between valK and valA. researchgate.net GlnR exhibits a novel dual function, acting as both an inhibitor and an activator of validamycin biosynthesis by binding to two different sites within the same promoter region. researchgate.net

In contrast, the regulation of the related acb cluster in Actinoplanes sp. SE50/110 appears to follow a different pattern. The expression of acb genes is dependent on the growth phase, with transcript abundance continuously decreasing from the early growth phase into the stationary phase. nih.govnih.gov This trend correlates with the rate of acarbose production. nih.gov Since the cluster lacks internal regulators, its expression is likely controlled by global regulators that integrate signals from primary metabolism and growth status. mdpi.com

Horizontal Gene Transfer and Pathway Evolution

The evolution of secondary metabolite biosynthetic pathways, including that of validamycin, is thought to be significantly influenced by horizontal gene transfer (HGT). HGT allows for the rapid acquisition of complex metabolic capabilities and contributes to the diversity of natural products found in organisms like Streptomyces. nih.gov The high similarity between the val cluster in S. hygroscopicus and the acb cluster in Actinoplanes sp., particularly in the genes for the early steps of cyclitol biosynthesis, points to a shared evolutionary origin. nih.govasm.org

The modular nature of biosynthetic gene clusters, where genes for a complete pathway are physically linked, facilitates their transfer as a single functional unit between different species. The presence of homologous gene clusters in different species and even the existence of multiple, similar clusters within a single organism, can be evidence of HGT events. asm.org The differences observed in the gene organization between the val and vld clusters in different S. hygroscopicus strains may be the result of genetic rearrangements following an HGT event or divergent evolution from a common ancestral cluster. The discovery of a bacteria-derived gene cluster for a novel secondary metabolite within the plastid genome of eustigmatophyte algae serves as a clear example of how HGT can move entire metabolic pathways across domains of life. royalsocietypublishing.org

Comparative Biochemistry and Evolutionary Context of Phosphorylated Cyclitol Metabolism

Phylogenetic Analysis of Key Enzymes in Cyclitol Phosphate (B84403) Pathways

The biosynthesis of C7-cyclitols, including the precursors to validone (B1261251) 7-phosphate(2-), is initiated by a key enzymatic step: the cyclization of a sugar phosphate. This reaction is catalyzed by members of the Sugar Phosphate Cyclase (SPC) superfamily, which are evolutionarily related to 3-dehydroquinate (B1236863) synthase (DHQS), an essential enzyme in the primary metabolic shikimate pathway. sprpn.orgnih.gov

Phylogenetic analyses of the SPC superfamily reveal distinct clades based on enzyme specificity. nih.gov The enzymes responsible for the first committed step in the biosynthesis of many C7N-aminocyclitol natural products are 2-epi-5-epi-valiolone (B1265091) synthases (EEVS). nih.govnih.gov These enzymes, such as ValA from the validamycin biosynthetic cluster and AcbC from the acarbose (B1664774) cluster, convert sedoheptulose (B1238255) 7-phosphate into 2-epi-5-epi-valiolone. nih.govnih.gov Molecular phylogenetic studies, using tools like MUSCLE for sequence alignment and FastTree for tree construction, have shown that EEVS proteins like ValA group together, forming a distinct clade from other SPCs like DHQS. nih.gov This research has helped to correctly annotate many proteins that were previously misidentified as DHQS or hypothetical proteins. nih.gov

Another set of key enzymes in these pathways are the C7-cyclitol kinases, which phosphorylate the cyclitol intermediates. ValC, the kinase from the validamycin pathway, is a prime example. It phosphorylates valienone (B1250258) and validone at the 7-position. nih.govresearchgate.net Interestingly, ValC is homologous to AcbM, the kinase in the acarbose pathway. However, their substrate specificities differ significantly, a crucial point of divergence between the two pathways. nih.govnih.gov Phylogenetic analysis of these kinases helps to trace their evolutionary origin, suggesting they arose from gene duplication events followed by specialization to accommodate different substrates within the evolving metabolic networks. nih.gov

| Enzyme | Gene | Organism (Example) | Function | Pathway | Reference |

|---|---|---|---|---|---|

| 2-epi-5-epi-valiolone synthase | valA | Streptomyces hygroscopicus | Cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone | Validamycin | nih.govnih.gov |

| 2-epi-5-epi-valiolone synthase | acbC | Actinoplanes sp. | Cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone | Acarbose | nih.govnih.gov |

| C7-cyclitol kinase | valC | Streptomyces hygroscopicus | Phosphorylation of valienone and validone | Validamycin | nih.govresearchgate.net |

| C7-cyclitol kinase | acbM | Actinoplanes sp. | Phosphorylation of 2-epi-5-epi-valiolone | Acarbose | nih.govresearchgate.net |

| Aminotransferase | valM | Streptomyces hygroscopicus | Transamination of validone 7-phosphate to validamine (B1683471) 7-phosphate | Validamycin | nih.gov |

| Epimerase/Dehydratase | valK | Streptomyces hygroscopicus | Converts 2-epi-5-epi-valiolone to valienone | Validamycin | nih.gov |

Divergence and Conservation of Biosynthetic Routes Across Microorganisms

The biosynthesis of C7N-aminocyclitols across different microorganisms showcases a fascinating interplay of conserved and divergent evolutionary pathways. A prime example is the comparison between the biosynthetic routes of validamycin and the antidiabetic drug acarbose. nih.gov

Conservation: Both pathways begin with the same precursor, D-sedoheptulose 7-phosphate, a C7 sugar from the pentose (B10789219) phosphate pathway. nih.govup.ac.za They share a conserved initial step, the cyclization of this precursor into the common intermediate, 2-epi-5-epi-valiolone, catalyzed by the homologous EEVS enzymes, ValA and AcbC, respectively. nih.govnih.gov This conservation highlights a common evolutionary origin for this class of secondary metabolites.

Divergence: The pathways diverge immediately after the formation of 2-epi-5-epi-valiolone, primarily due to the differing substrate specificities of their respective kinases. nih.gov

In validamycin biosynthesis: 2-epi-5-epi-valiolone first undergoes epimerization and dehydration to yield valienone. nih.govnih.gov This intermediate is then phosphorylated by the kinase ValC to form valienone 7-phosphate. ValC can also phosphorylate the reduced form, validone, to produce validone 7-phosphate(2-). nih.govresearchgate.net

In acarbose biosynthesis: 2-epi-5-epi-valiolone is directly phosphorylated by the kinase AcbM to give 2-epi-5-epi-valiolone 7-phosphate. nih.govnih.gov Subsequent enzymatic modifications occur on this phosphorylated intermediate. ebi.ac.uk

This divergence demonstrates how different microorganisms have evolved distinct enzymatic tools to process a common precursor, leading to different end products. The substrate specificity of the kinase (ValC vs. AcbM) appears to be the critical branching point that dictates the subsequent direction of the biosynthetic pathway. nih.gov

| Feature | Validamycin Pathway | Acarbose Pathway | Reference |

|---|---|---|---|

| Starting Precursor | D-sedoheptulose 7-phosphate | D-sedoheptulose 7-phosphate | nih.gov |

| Initial Cyclase | ValA | AcbC | nih.gov |

| Common Intermediate | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone | nih.gov |

| Order of Events | Modification (to valienone) then Phosphorylation | Phosphorylation then Modification | nih.govnih.gov |

| Key Kinase | ValC | AcbM | nih.gov |

| Kinase Substrate | Valienone, Validone | 2-epi-5-epi-valiolone | researchgate.netnih.gov |

| Initial Phosphorylated Intermediate | Valienone 7-phosphate | 2-epi-5-epi-valiolone 7-phosphate | nih.govnih.gov |

Analogous Phosphorylated Carbocyclic Compounds in Nature

Validone 7-phosphate(2-) belongs to a broader class of phosphorylated carbocyclic compounds, or cyclitols, found in nature. These molecules, derived from the cyclization of sugars, play roles in both primary and secondary metabolism. nih.govnih.gov

The most direct analogs are other intermediates within the validamycin and acarbose pathways. These include the precursor valienone 7-phosphate and the intermediates from the acarbose pathway, such as 2-epi-5-epi-valiolone 7-phosphate and 5-epi-valiolone (B1265255) 7-phosphate . nih.govebi.ac.uk These compounds share the C7-cyclitol core and the crucial phosphate group that activates them for further enzymatic reactions.

Beyond these immediate relatives, nature is rich with other phosphorylated carbocyclic compounds:

Inositol (B14025) Phosphates: This is a major class of C6 cyclitols that are ubiquitous in eukaryotes and also found in some bacteria. ucl.ac.ukvt.edu Myo-inositol, the most common form, is synthesized from glucose-6-phosphate. vt.edu Its phosphorylated derivatives, like phosphatidylinositol phosphates (PIPs), are fundamental signaling molecules in eukaryotes, regulating a vast array of cellular processes. ucl.ac.uk

Other C7N-Aminocyclitols: The cyclitol moieties of other natural products like pyralomicins and gabosines are also biosynthesized through similar pathways, often involving phosphorylated intermediates. nih.govnih.gov

Aromatic Amino Acid Precursors: In primary metabolism, the shikimate pathway involves the cyclization of a sugar phosphate to form 3-dehydroquinate, a C7 carbocycle, which is a key precursor to aromatic amino acids. sprpn.org

The existence of this diverse family of compounds underscores the versatility of the carbocyclic scaffold in biology. The addition of a phosphate group is a recurring strategy to create activated intermediates for subsequent biochemical transformations.

| Compound Name | Carbocycle Size | Biological Context/Pathway | Organism Type (Example) | Reference |

|---|---|---|---|---|

| Validone 7-phosphate(2-) | C7 | Validamycin Biosynthesis | Bacteria (Streptomyces) | nih.govuni.lu |

| Valienone 7-phosphate | C7 | Validamycin Biosynthesis | Bacteria (Streptomyces) | nih.gov |

| 2-epi-5-epi-valiolone 7-phosphate | C7 | Acarbose Biosynthesis | Bacteria (Actinoplanes) | nih.govnih.gov |

| 5-epi-valiolone 7-phosphate(2-) | C7 | Acarbose Biosynthesis | Bacteria (Actinoplanes) | ebi.ac.uk |

| myo-Inositol phosphates (e.g., IP6) | C6 | Signaling, Phosphate Storage | Eukaryotes, Bacteria | ucl.ac.ukvt.edu |

| 3-Dehydroquinate | C7 | Shikimate Pathway (Primary Metabolism) | Bacteria, Fungi, Plants | sprpn.org |

Implications for Metabolic Network Evolution

The study of phosphorylated cyclitol metabolism provides significant insights into the evolution of metabolic networks, particularly those for secondary metabolites. frontiersin.orgfigshare.com The biosynthesis of compounds like validone 7-phosphate(2-) is a microcosm of the broader principles governing how organisms develop novel chemical capabilities.

One key mechanism is gene duplication followed by divergence . nih.gov The homology between enzymes in the validamycin and acarbose pathways (e.g., ValA/AcbC and ValC/AcbM) strongly suggests they evolved from common ancestral genes. After a duplication event, one copy of the gene is free to accumulate mutations, leading to altered substrate specificity or function, allowing for the creation of a new, yet related, metabolic pathway. youtube.com This process allows an organism to expand its chemical repertoire using existing genetic material.

The organization of biosynthetic genes into biosynthetic gene clusters (BGCs) is another critical evolutionary feature. frontiersin.org In bacteria, genes for a specific secondary metabolite pathway are often located together on the chromosome. nih.govfrontiersin.org This clustering facilitates the coordinated regulation of the pathway and allows the entire set of genes to be transferred between organisms via horizontal gene transfer (HGT). HGT is a major driver of evolution in bacteria, enabling the rapid acquisition of complex traits, such as the ability to produce a specific antibiotic or antifungal agent. nih.gov

The evolution of these pathways illustrates how secondary metabolism branches off from primary metabolism. The recruitment of an enzyme family (SPCs) from a core pathway (shikimate) to generate novel cyclitols is a clear example of enzyme recruitment . nih.gov This allows for the synthesis of a vast array of secondary metabolites from a limited number of central metabolic precursors, like sedoheptulose 7-phosphate. nih.govsapientia.ro This expansion of metabolic networks provides organisms with compounds that can serve specialized functions, such as chemical defense or signaling, conferring a selective advantage in their ecological niche. nih.govelifesciences.org The result is an increasingly complex and interconnected metabolic network where new pathways are built upon the foundation of existing ones. figshare.comnih.gov

Advanced Research Methodologies and Analytical Approaches in Validone 7 Phosphate 2 Studies

Enzymatic Assays for Kinetic and Mechanistic Characterization

Elucidating the enzymatic reactions involving Validone (B1261251) 7-phosphate(2-) is fundamental to understanding its biochemical significance. Enzymatic assays are designed to monitor the progress of these reactions, allowing for the determination of crucial kinetic parameters and providing insights into the reaction mechanism.

Spectrophotometric and Chromatographic Monitoring of Reactions

The conversion of substrates to products in enzymatic reactions involving intermediates like Validone 7-phosphate(2-) can be monitored using spectrophotometric and chromatographic methods. Spectrophotometric assays often rely on a change in the absorbance of light by a product or a coupled enzymatic reaction that generates a chromogenic substance. For instance, if an enzyme utilizing Validone 7-phosphate(2-) were to produce a product with a unique absorbance spectrum, the reaction could be continuously monitored.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for monitoring these enzymatic reactions. nih.gov It allows for the separation and quantification of the substrate, product, and other components in the reaction mixture over time. HPLC methods are particularly valuable when no significant change in absorbance occurs or when multiple products are formed. In the context of the validamycin biosynthesis pathway, HPLC analysis has been instrumental in identifying the absence of validamycin A production in mutant strains, thereby confirming the essentiality of specific genes. nih.gov

A typical HPLC-based assay for an enzyme acting on Validone 7-phosphate(2-) would involve incubating the enzyme with its substrate under defined conditions (e.g., temperature, pH, and buffer). Aliquots of the reaction mixture are taken at various time points, the reaction is quenched (e.g., by adding acid or a strong solvent), and the samples are analyzed by HPLC to determine the concentration of the remaining substrate and the formed product.

Determination of Kinetic Parameters (Vmax, Km, kcat)

Understanding the efficiency and substrate affinity of enzymes that metabolize Validone 7-phosphate(2-) is crucial. This is achieved by determining key kinetic parameters: the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the catalytic constant (kcat).

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km is the substrate concentration at which the reaction rate is half of Vmax, and it serves as an indicator of the enzyme's affinity for the substrate. A lower Km generally indicates a higher affinity.

kcat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

These parameters are typically determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific kinetic data for enzymes directly acting on Validone 7-phosphate(2-) are not extensively reported, the methodologies are well-established within the study of the validamycin pathway. For example, kinetic analysis has been performed on other enzymes in the pathway, such as the glucoamylase VldI, for which a kcat of 32 s⁻¹ and a Km of 5 mg/ml of starch were determined. nih.gov

| Parameter | Description | Significance in Validone 7-Phosphate(2-) Research |

| Vmax | Maximum reaction velocity at saturating substrate concentrations. | Indicates the maximum metabolic flux through the enzymatic step involving Validone 7-phosphate(2-). |

| Km | Substrate concentration at half Vmax. | Reflects the affinity of the enzyme for Validone 7-phosphate(2-). |

| kcat | Turnover number (substrate molecules per enzyme per second). | Measures the catalytic efficiency of the enzyme for the conversion of Validone 7-phosphate(2-). |

| kcat/Km | Catalytic efficiency. | Provides a measure of the enzyme's overall efficiency, considering both substrate binding and catalysis. |

Genetic Manipulation and Pathway Engineering

Genetic manipulation of the producing organism, typically Streptomyces hygroscopicus, is a powerful approach to investigate the biosynthesis of validamycin A and the role of intermediates like Validone 7-phosphate(2-).

Gene Deletion and Complementation Studies in Producer Strains

To confirm the function of a specific gene in the biosynthesis of validamycin A, and by extension, in the metabolism of Validone 7-phosphate(2-), gene deletion or inactivation studies are performed. This involves removing or disrupting a target gene in the chromosome of the producer strain. If the resulting mutant strain fails to produce validamycin A, it confirms the gene's essentiality in the pathway.

For instance, the deletion of a 30-kb DNA fragment containing the valA gene, which is responsible for the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone (B1265091) (a precursor to validone), resulted in the complete loss of validamycin production. nih.govnih.gov Similarly, the inactivation of the valL gene, which encodes the validoxylamine A 7'-phosphate synthase, also abolished the production of validamycin A and its precursor, validoxylamine A. nih.gov

Complementation studies are then performed to confirm that the observed phenotype is due to the specific gene deletion. This involves introducing a functional copy of the deleted gene back into the mutant strain, usually on a plasmid. The restoration of validamycin A production in the complemented strain provides definitive proof of the gene's function. nih.govnih.gov

Heterologous Expression for Enzyme Production and Pathway Reconstruction

Heterologous expression, the expression of a gene in a host organism different from the original one, is a cornerstone of modern biochemical research. In the context of Validone 7-phosphate(2-), this technique is used for several purposes:

Enzyme Production: To obtain large quantities of a specific enzyme from the validamycin pathway for in vitro characterization, its corresponding gene can be cloned into a suitable expression host, such as Escherichia coli. The recombinant enzyme can then be purified and used in enzymatic assays to determine its substrate specificity and kinetic parameters. For example, the ValA protein was overexpressed in E. coli to biochemically characterize its cyclization activity. nih.govnih.gov

Pathway Reconstruction: By expressing multiple genes from the validamycin biosynthetic cluster in a heterologous host that does not naturally produce the antibiotic, such as Streptomyces lividans, researchers can attempt to reconstruct parts of or the entire biosynthetic pathway. nih.govnih.gov This approach can confirm the set of genes required for the synthesis of a particular intermediate or the final product. A cluster of eight reassembled genes from the validamycin pathway was shown to be sufficient for validamycin A synthesis in S. lividans. nih.gov

Spectroscopic Techniques for Metabolite Structure Elucidation

The definitive identification of biosynthetic intermediates like Validone 7-phosphate(2-) requires the determination of their chemical structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.

Feeding studies with isotopically labeled precursors, followed by the isolation of intermediates and analysis by NMR and MS, have been pivotal in elucidating the validamycin A biosynthetic pathway. nih.govacs.org For example, the incorporation of ¹³C-labeled precursors into validamycin A was tracked using ¹³C NMR spectroscopy to map the biosynthetic route. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate mass and elemental composition of the molecule. Predicted collision cross-section values for various adducts of Validone 7-phosphate(2-) have been calculated, providing a theoretical basis for its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to establish the connectivity of atoms and the stereochemistry of the molecule. The ³¹P NMR would be particularly important for confirming the presence and chemical environment of the phosphate (B84403) group.

The combined application of these advanced research methodologies provides a comprehensive framework for the study of Validone 7-phosphate(2-), from the characterization of its enzymatic transformations to the verification of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Labeled Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules and for tracing the metabolic fate of atoms in biosynthetic studies. In the context of the validamycin pathway, which involves Validone 7-phosphate(2-), NMR has been instrumental in identifying key intermediates.

To overcome the challenge of identifying small quantities of transient compounds in complex biological mixtures, researchers employ isotopic labeling. In seminal studies on validamycin A biosynthesis, various potential precursors were synthesized with isotopic labels, such as Deuterium (²H) or Carbon-13 (¹³C), and fed to cultures of Streptomyces hygroscopicus. nih.gov The final product, validamycin A, was then isolated, and its NMR spectrum was analyzed. nih.govacs.org

The presence and position of the isotopic labels in the final product provide definitive evidence of the precursor's role and the specific atomic rearrangements that occurred. For instance, ¹³C-NMR analysis of validamycin A isolated from feeding experiments with [1-¹³C]-valienone showed two highly enhanced signals, confirming that valienone (B1250258) is a precursor to both cyclitol moieties of the molecule. acs.org Similarly, feeding experiments with labeled versions of 2-epi-5-epi-valiolone and validone demonstrated their specific incorporation and helped to order the steps in the biosynthetic pathway. nih.gov These experiments are crucial for piecing together the complex sequence of reactions leading from primary metabolites to Validone 7-phosphate(2-) and its downstream products.

| Labeled Precursor Fed | Analytical Technique | Key Finding | Reference |

| [¹³C]-Valienone | ¹³C-NMR Spectroscopy | Incorporated into both cyclitol moieties of validamycin A. | acs.org |

| [²H, ³H, or ¹³C]-labeled precursors | ²H- or ¹³C-NMR | Identified 2-epi-5-epi-valiolone as the initial cyclization product from D-sedoheptulose 7-phosphate. | nih.gov |

| [¹³C]-Validone | ¹³C-NMR Spectroscopy | Incorporated specifically into the reduced cyclitol moiety of validamycin A. | acs.org |

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the sensitive and specific detection and identification of metabolites. Its ability to provide a highly accurate mass measurement allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds. nih.govnih.gov In studies of the validamycin biosynthetic pathway, HRMS and related mass spectrometry techniques, such as selective ion monitoring mass spectrometry (SIM-MS), have been used to identify and confirm the structures of intermediates and products. nih.govnih.gov

For example, in the engineered production of validoxylamine A, a key intermediate formed from validone-derived precursors, electrospray ionization-mass spectrometry (ESI-MS) was used for identification. The compound isolated from the fermentation broth exhibited a mass-to-charge ratio (m/z) of 336.3. nih.gov Further analysis using tandem mass spectrometry (MS/MS) showed that this compound fragmented to produce a characteristic ion with an m/z of 178.1, corresponding to the validamine (B1683471) moiety. nih.gov This fragmentation pattern, combined with the accurate mass, provided conclusive evidence for the identity of validoxylamine A. nih.gov The high sensitivity of these methods is particularly valuable for detecting pathway products that accumulate in small quantities. researchgate.net

| Compound Identified | Mass Spectrometry Method | Observed Mass-to-Charge (m/z) | Key Fragment (m/z) | Reference |

| Validoxylamine A | ESI-MS, MS/MS | 336.3 [M+H]⁺ | 178.1 (Validamine) | nih.gov |

| Various Intermediates | SIM-MS | Not specified | Not specified | nih.gov |

Structural Biology Methodologies for Enzyme-Ligand Complex Analysis

Understanding how the enzymes in a biosynthetic pathway function requires detailed three-dimensional structural information. Structural biology techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level insights into enzyme architecture, active site configuration, and substrate binding.

X-ray Crystallography of Enzyme-Substrate/Product Analogue Complexes

X-ray crystallography is a powerful technique used to determine the precise atomic arrangement within a protein crystal. By solving the crystal structure of an enzyme in complex with its substrate, product, or a stable analogue, researchers can visualize the specific interactions that govern catalysis. researchgate.netuit.no

In the validamycin A pathway, the pseudo-glycosyltransferase VldE catalyzes the crucial C-N bond formation to produce validoxylamine A 7'-phosphate. nih.govnih.gov To understand this unique mechanism, the crystal structure of VldE from Streptomyces hygroscopicus was determined in several forms, including in a complex with its full product, validoxylamine A 7'-phosphate (VDO), and GDP. nih.govplos.org The structure revealed that VldE adopts a GT-B fold with two distinct domains, and the active site is located at the interface between them. nih.govplos.org The detailed view of the product bound in the active site provided critical insights into how the enzyme recognizes its cyclitol substrates and catalyzes the C-N coupling reaction with retention of stereochemistry. nih.govnih.gov

| Enzyme | Ligand(s) | Resolution | Key Structural Insights | Reference |

| VldE | GDP, Validoxylamine A 7'-phosphate | Not specified | Revealed a GT-B fold with the active site at the domain interface, explaining substrate recognition and the C-N coupling mechanism. | nih.govnih.gov |

| VldE | Apo form, GDP, GDP + Trehalose (B1683222) | Not specified | Provided comparative structures to understand conformational changes upon ligand binding. | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, flexible, or multi-component macromolecular assemblies that are difficult to crystallize. acs.orgnih.gov The method involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope. acs.org Computational reconstruction then combines thousands of individual particle images to generate a 3D model. researchgate.net

Isotopic Labeling and Metabolic Flux Analysis

To fully comprehend a biosynthetic pathway, it is essential not only to identify the intermediates but also to understand the dynamics of how metabolites are processed. Isotopic labeling, a technique central to this endeavor, allows for the direct observation of atomic flow through a metabolic network.

Tracing Carbon Flow from Precursors to Validone 7-Phosphate(2-)

The core principle of tracing studies is to introduce a substrate enriched with a stable isotope (like ¹³C) or a radioisotope into a biological system and then track the isotope's incorporation into downstream metabolites. nih.gov This approach has been fundamental in mapping the validamycin pathway. nih.gov

The biosynthesis of Validone 7-phosphate(2-) is believed to start from D-sedoheptulose 7-phosphate, a C7 sugar phosphate derived from the pentose (B10789219) phosphate pathway and glycolysis. nih.govnih.gov Feeding experiments using isotopically labeled forms of potential precursors, followed by analysis of the final product, validamycin A, have been used to trace the flow of carbon atoms. nih.gov For instance, demonstrating that labeled 2-epi-5-epi-valiolone is incorporated into validamycin A established it as a key intermediate and confirmed that the carbon backbone is derived from a C7 sugar precursor. nih.gov

This experimental approach is a practical application of the principles of Metabolic Flux Analysis (MFA). MFA is a broader computational framework that uses isotopic labeling data to quantify the rates (fluxes) of all reactions within a metabolic network. nih.gov By measuring the distribution of isotopes in various metabolites, one can infer the relative contributions of different pathways to the production of a target compound like Validone 7-phosphate(2-). nih.govrsc.org

| Isotopic Precursor | Starting Point | Target Molecule Analyzed | Conclusion | Reference |

| Labeled D-sedoheptulose 7-phosphate (hypothesized) | Pentose Phosphate Pathway / Glycolysis | Validamycin A | Confirmed that a C7 sugar is the ultimate precursor to the cyclitol rings. | nih.gov |

| Labeled 2-epi-5-epi-valiolone | Intermediate | Validamycin A | Established its role as the first cyclized intermediate in the pathway. | nih.gov |

| Labeled Valienone | Intermediate | Validamycin A | Confirmed its role as a later-stage intermediate for both cyclitol moieties. | nih.gov |

Future Research Directions and Translational Perspectives

Discovery of Novel Enzymes and Uncharacterized Reaction Steps

The biosynthesis of validamycin A begins with the cyclization of the primary metabolite sedoheptulose (B1238255) 7-phosphate to form 2-epi-5-epi-valiolone (B1265091), a reaction catalyzed by the 2-epi-5-epi-valiolone synthase (ValA). This is followed by a series of enzymatic transformations leading to validone (B1261251) 7-phosphate(2-) and subsequently to the final product. While the core pathway has been outlined, significant opportunities remain for discovering new enzymes and fully characterizing all reaction steps.

A key area of future research is the exploration of microbial genomes for novel cyclitol-modifying enzymes. The gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus was identified using a heterologous probe based on acbC, a gene from the acarbose (B1664774) biosynthetic pathway that catalyzes a similar cyclization reaction. nih.gov This approach of using known biosynthetic genes as probes can be expanded to uncover novel pathways for other aminocyclitols, potentially revealing enzymes with different substrate specificities or catalytic mechanisms.

Furthermore, some steps in the validamycin pathway are not fully understood. For instance, while it is known that validone is a precursor to the validamine (B1683471) moiety of validoxylamine A, the precise timing and mechanism of the amination step to form validamine from validone remain to be definitively elucidated. nih.gov Feeding studies with labeled precursors have suggested that validamine is formed from validone, but the specific aminotransferase and the nature of the amino donor are subjects for further investigation. nih.gov Identifying and characterizing the enzyme(s) responsible for this key C-N bond formation is a critical goal.

Future work should also focus on isolating and characterizing all intermediates in the pathway between 2-epi-5-epi-valiolone and validoxylamine A 7'-phosphate. semanticscholar.org While major intermediates like valienone (B1250258) and validone have been identified, transient or low-abundance intermediates may still be undiscovered. nih.govnih.gov A detailed biochemical analysis of each enzyme in the pathway, including ValA (cyclase), ValB (epimerase), ValC (dehydratase), and ValN (putative oxidoreductase), will be crucial for a complete understanding of the biosynthesis. nih.govresearchgate.net

| Enzyme | Proposed Function in Validamycin Biosynthesis | Research Focus |

| ValA | 2-epi-5-epi-valiolone synthase (cyclase) | Characterize substrate specificity and catalytic mechanism. |

| ValB | Epimerase | Elucidate the precise stereochemical conversion. |

| ValC | Dehydratase | Confirm its role in the formation of valienone from 2-epi-5-epi-valiolone. |

| ValN | Putative oxidoreductase | Determine its exact role and substrate in the pathway. |

| Unknown Aminotransferase | Catalyzes amination of validone | Identification, purification, and characterization. |

Directed Evolution and Rational Design of Enzymes for Improved Activity

The enzymes of the validamycin biosynthetic pathway are valuable targets for protein engineering. Directed evolution and rational design can be employed to enhance their catalytic efficiency, alter their substrate specificity, and improve their stability for industrial applications. illinois.edunih.gov

Directed evolution mimics natural selection in the laboratory to generate improved enzymes without a deep understanding of their structure-function relationship. illinois.edunih.gov For instance, the cyclase ValA could be subjected to random mutagenesis followed by high-throughput screening to select for variants with higher turnover rates or the ability to accept alternative C7 sugar phosphate (B84403) substrates. This could lead to the production of novel cyclitol scaffolds. The process typically involves creating a library of mutant genes, expressing them in a suitable host, and screening for the desired function. mdpi.com This iterative process of mutation and selection can lead to enzymes with significantly improved properties. researchgate.net

Rational design , conversely, relies on detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.gov While crystal structures for all validamycin pathway enzymes are not yet available, homology modeling can provide initial structural insights. For example, the structure of VldE, a pseudo-glycosyltransferase involved in a later step of the pathway, has been solved, providing a basis for engineering. semanticscholar.org Once the structures of enzymes like ValA or the putative aminotransferase are determined, rational design could be used to modify their active sites to accept new substrates, thereby generating derivatives of validone 7-phosphate(2-). This approach has been successfully used to create novel aminoglycoside antibiotics by modifying key enzymes to overcome drug resistance. nih.gov

| Engineering Strategy | Target Enzyme Example | Potential Outcome |

| Directed Evolution | ValA (2-epi-5-epi-valiolone synthase) | Increased catalytic activity; broadened substrate scope for novel cyclitols. |

| Rational Design | Putative Aminotransferase | Altered substrate specificity to incorporate different amino groups. |

| Directed Evolution | ValG (Glycosyltransferase) | Enhanced ability to glycosylate validoxylamine A derivatives. researchgate.net |

| Hybrid Approach | ValC (Dehydratase) | Improved stability in industrial bioprocess conditions. |

Synthetic Biology Approaches for De Novo Pathway Construction

Synthetic biology offers the potential to re-engineer the validamycin biosynthetic pathway for optimized production of validone 7-phosphate(2-) or novel derivatives in heterologous hosts. nih.gov This "plug-and-play" approach involves assembling the necessary biosynthetic genes into a new chassis organism, such as E. coli or Saccharomyces cerevisiae, which are often easier to grow and genetically manipulate than the native Streptomyces producer.

A significant breakthrough in this area was the demonstration that a reassembled cluster of just eight genes from the validamycin pathway could support the synthesis of validamycin A in the heterologous host Streptomyces lividans. researchgate.net This foundational work paves the way for more ambitious synthetic biology projects. Future research could focus on:

Minimal Pathway Construction: Identifying the absolute minimum set of genes required to produce validone 7-phosphate(2-). This would involve expressing ValA (cyclase), ValB (epimerase), and the necessary phosphatases and reductases in a heterologous host.

Pathway Optimization: Improving the flux towards validone 7-phosphate(2-) by optimizing codon usage of the biosynthetic genes for the new host, balancing enzyme expression levels using promoters of varying strengths, and eliminating competing metabolic pathways in the host organism.

De Novo Production of Derivatives: Creating novel pathways by combining enzymes from different biosynthetic clusters. For example, one could couple the ValA cyclase with modifying enzymes from other aminocyclitol pathways to produce a diverse library of phosphorylated cyclitol intermediates.

The ultimate goal of these synthetic biology efforts is to create robust and efficient microbial cell factories for the on-demand production of validone 7-phosphate(2-) and its analogs, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.gov

Chemoenzymatic Synthesis of Validone 7-Phosphate(2-) and Derivatives

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, provides a powerful and flexible strategy for producing validone 7-phosphate(2-) and its derivatives. nih.gov This approach can overcome the limitations of purely chemical synthesis, which often requires numerous protection and deprotection steps, and purely biological synthesis, which can be limited by the natural substrate range of the enzymes.

A potential chemoenzymatic route to validone 7-phosphate(2-) could involve the chemical synthesis of a precursor molecule, which is then converted into the target compound using one or more enzymes from the validamycin pathway. For example, a chemically synthesized analog of sedoheptulose 7-phosphate could be used as a substrate for the ValA cyclase to produce a novel phosphorylated cyclitol. nih.gov

Future research in this area could explore:

Enzymatic Phosphorylation: Developing an efficient enzymatic method to phosphorylate chemically synthesized validone at the C7 position. This would require a specific kinase that recognizes validone as a substrate.

Synthesis of Labeled Substrates: Using chemoenzymatic methods to create isotopically labeled versions of validone 7-phosphate(2-) (e.g., with ¹³C or ²H). These labeled compounds are invaluable tools for studying the kinetics and mechanisms of downstream enzymes in the validamycin pathway.

Generation of Derivative Libraries: Employing a panel of recombinant enzymes (cyclases, epimerases, dehydrogenases, aminotransferases) to act on a variety of chemically synthesized precursors. semanticscholar.org This strategy could rapidly generate a library of validone 7-phosphate(2-) derivatives for screening for new biological activities. This hybrid approach leverages the efficiency of enzymatic reactions for specific, often stereoselective, transformations. nih.govmdpi.com

The total chemical synthesis of validamycin A has been achieved, but it is a lengthy and complex process. rsc.org Chemoenzymatic strategies offer a more streamlined and potentially more efficient route to not only the natural product but also a wide range of valuable analogs. nih.gov

Elucidation of Regulatory Mechanisms Governing Cyclitol Phosphate Homeostasis

The intracellular concentration of phosphorylated intermediates like validone 7-phosphate(2-) is expected to be tightly regulated to ensure efficient flux through the biosynthetic pathway and to prevent the accumulation of potentially toxic intermediates. The validamycin gene cluster itself contains genes with predicted regulatory functions, providing a starting point for investigation. researchgate.net

Future research should be directed at understanding the complex regulatory networks that govern cyclitol phosphate homeostasis in Streptomyces hygroscopicus. Key research questions include:

Function of Regulatory Genes: Characterizing the two putative regulatory genes identified within the validamycin gene cluster. researchgate.net This involves creating knockout mutants and analyzing the effect on validamycin production, as well as in vitro studies to identify the specific molecules (e.g., pathway intermediates or the final product) that these regulatory proteins bind to.

Feedback Inhibition: Investigating whether validamycin A or key intermediates like validoxylamine A 7'-phosphate exert feedback inhibition on early enzymes in the pathway, such as ValA. This is a common regulatory mechanism in metabolic pathways.

Cross-talk with Primary Metabolism: Understanding how the pathway is linked to primary metabolism, particularly the pentose (B10789219) phosphate pathway, which supplies the precursor sedoheptulose 7-phosphate.

Understanding these regulatory mechanisms is not only of fundamental scientific interest but also has practical implications for improving the production of validamycin A and its derivatives through metabolic engineering. By manipulating these regulatory elements, it may be possible to overcome bottlenecks in the pathway and significantly increase product yields.

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of Validone 7-phosphate(2−)?